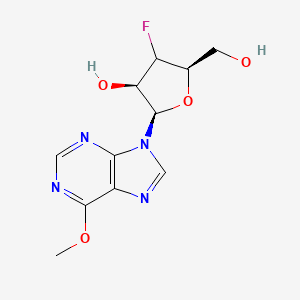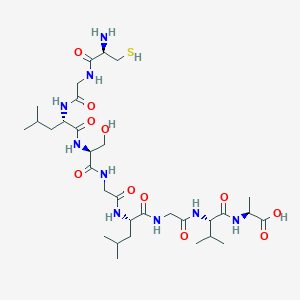
CooP
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
CooP is a compound that has garnered significant interest in the scientific community due to its unique properties and potential applications. It is known for its stability and reactivity, making it a valuable subject for various research fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of CooP typically involves a series of well-defined chemical reactions. One common method is the copper-catalyzed site-selective thiolation of Csp3–H bonds of aliphatic amines. This method features a broad substrate scope and good functional group compatibility, allowing for the conversion of primary, secondary, and tertiary C–H bonds into C–S bonds with high efficiency .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chemical reactors where the reaction conditions are meticulously controlled to ensure high yield and purity. The use of advanced catalysts and optimized reaction parameters is crucial for the efficient production of this compound.
化学反応の分析
Types of Reactions
CooP undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form different oxidation states.
Reduction: It can also be reduced, often using hydrogen gas or other reducing agents.
Substitution: this compound participates in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound might yield higher oxidation state compounds, while reduction could produce lower oxidation state derivatives.
科学的研究の応用
CooP has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, enhancing reaction rates and selectivity.
Biology: this compound is studied for its potential role in biological systems, including enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development and delivery systems.
作用機序
The mechanism by which CooP exerts its effects involves its interaction with specific molecular targets and pathways. For instance, in biological systems, this compound may interact with enzymes, altering their activity and influencing metabolic pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
類似化合物との比較
Similar Compounds
CooP can be compared with other similar compounds, such as:
Copper(II) oxide: Known for its catalytic properties.
Copper(I) chloride: Used in various chemical reactions.
Copper(II) sulfate: Widely used in industry and agriculture.
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of stability and reactivity, making it suitable for a broader range of applications. Its ability to undergo various chemical reactions under controlled conditions also adds to its versatility .
特性
分子式 |
C32H57N9O11S |
|---|---|
分子量 |
775.9 g/mol |
IUPAC名 |
(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]propanoic acid |
InChI |
InChI=1S/C32H57N9O11S/c1-15(2)8-20(28(47)35-12-25(45)41-26(17(5)6)31(50)37-18(7)32(51)52)38-24(44)11-36-29(48)22(13-42)40-30(49)21(9-16(3)4)39-23(43)10-34-27(46)19(33)14-53/h15-22,26,42,53H,8-14,33H2,1-7H3,(H,34,46)(H,35,47)(H,36,48)(H,37,50)(H,38,44)(H,39,43)(H,40,49)(H,41,45)(H,51,52)/t18-,19-,20-,21-,22-,26-/m0/s1 |
InChIキー |
MQTUTFRSXRQQOU-MWSOCQQISA-N |
異性体SMILES |
C[C@@H](C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)CNC(=O)[C@H](CS)N |
正規SMILES |
CC(C)CC(C(=O)NCC(=O)NC(C(C)C)C(=O)NC(C)C(=O)O)NC(=O)CNC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)CNC(=O)C(CS)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




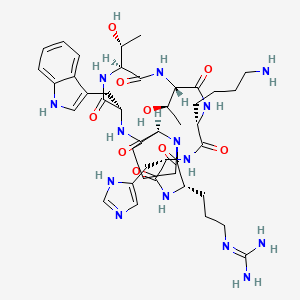

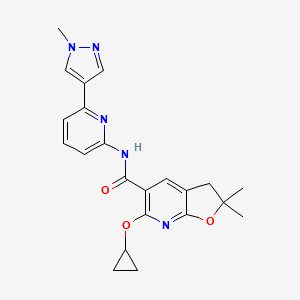

![[(1S,2R,3R,5S,7S,8S,9R,10R)-2,7,9,10-tetraacetyloxy-8,12,15,15-tetramethyl-4-methylidene-13-oxo-5-tricyclo[9.3.1.03,8]pentadec-11-enyl] (E)-3-phenylprop-2-enoate](/img/structure/B12392748.png)
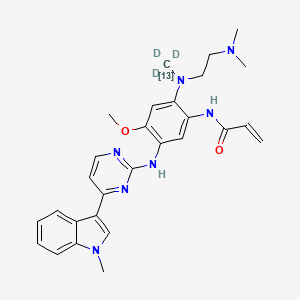
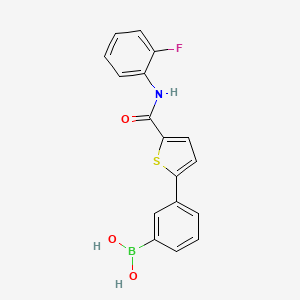
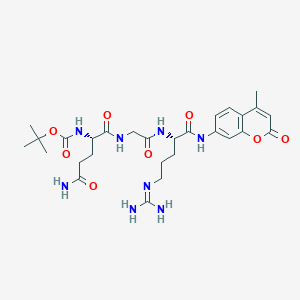
![5-bromo-1-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12392763.png)
![5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[3-[2-[[3-(3-azidopropylamino)-3-oxopropyl]disulfanyl]ethylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide](/img/structure/B12392769.png)

